Xylopic acid

Vue d'ensemble

Description

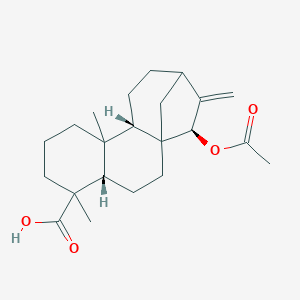

Xylopic acid is a kaurene diterpene that is naturally found in the dried unripe fruit of Xylopia aethiopica, a plant belonging to the Annonaceae family . This compound has been recognized for its various pharmacological activities, including anti-inflammatory, analgesic, and anti-allergic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Xylopic acid can be synthesized through the extraction from the dried fruits of Xylopia aethiopica. The process involves concentrating the extract using a rotavapor at 60°C, followed by the addition of ethyl acetate to form this compound crystals . Further synthesis of derivatives such as esters, amides, and ethers can be achieved through base-catalyzed ester formation, direct coupling with HBTU for amides, and deacetylation using methanolic potassium hydroxide .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, particularly the dried fruits of Xylopia aethiopica. The process involves large-scale extraction and crystallization techniques to obtain the compound in significant quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Xylopic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Xylopic acid has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits protein denaturation, which is a key process in inflammation. In a study, this compound demonstrated a concentration-dependent inhibition of albumen denaturation with an IC50 value of 15.55 μg/mL. The compound effectively reduced paw edema in mice models induced by various inflammatory agents such as carrageenan and histamine, showcasing both prophylactic and therapeutic potential against acute inflammation .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model Used | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Mice Paw Oedema | 10, 30, 100 | Significant reduction in edema | |

| In Vitro Protein Denaturation | - | IC50 = 15.55 μg/mL |

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in ameliorating anxiety-like symptoms in animal models. It has been shown to act as a central nervous system depressant, which may contribute to its neuroprotective effects . Its potential application in treating neurological disorders is under investigation, given its ability to modulate neurotransmitter systems.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have indicated that this compound can inhibit the growth of various pathogens, suggesting its utility in treating infections .

Antimalarial and Antipyretic Properties

This compound has shown significant antimalarial activity against Plasmodium berghei in infected mice. In studies, it was found to reduce parasitemia levels significantly and exhibited antipyretic effects comparable to standard treatments like artemether/lumefantrine and prednisolone . This dual action makes it a promising candidate for malaria treatment.

Table 2: Antimalarial Efficacy of this compound

Cytotoxic Effects

Research has also indicated that this compound possesses cytotoxic properties against certain mammalian cell lines, such as MRC-5 fibroblasts. This aspect is critical for evaluating its safety and potential therapeutic applications in cancer treatment .

Modulation of Cytochrome P450 Enzymes

Recent studies have explored the effect of this compound on hepatic cytochrome P450 enzymes, which are crucial for drug metabolism. This compound has been shown to influence the activity of these enzymes, indicating its potential role in drug interactions and pharmacokinetics . This aspect is vital for understanding how this compound may affect the metabolism of other therapeutic agents when used concurrently.

Mécanisme D'action

Xylopic acid exerts its effects through various molecular targets and pathways:

Analgesic Mechanism: The compound interacts with serotonergic pathways and exhibits partial agonist-like effects on 5-hydroxytryptamine receptors.

Neuroprotective Mechanism: this compound increases brain-derived neurotrophic factor (BDNF) and antioxidant enzyme levels, contributing to its neuroprotective effects.

Comparaison Avec Des Composés Similaires

Xylopic acid can be compared with other kaurene diterpenes and similar compounds:

Activité Biologique

Xylopic acid, a diterpenoid compound isolated from the fruits of Xylopia aethiopica, has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities of this compound.

This compound is a kaurene diterpene characterized by its complex structure, which contributes to its pharmacological properties. It is typically extracted from the dried fruits of Xylopia aethiopica using solvents such as ethanol or ethyl acetate, with purification techniques like high-performance liquid chromatography (HPLC) ensuring high purity levels (95% or more) in research applications .

Analgesic Activity

Several studies have demonstrated the analgesic properties of this compound, particularly in models of neuropathic pain. For instance, a study evaluating its effects on paclitaxel-induced neuropathic pain in rats found that this compound significantly reversed mechanical and thermal hyperalgesia at doses of 30 mg/kg and 100 mg/kg. Notably, the potency of this compound was reported to be 2.54 times that of pregabalin, a standard analgesic .

Table 1: Analgesic Effects of this compound

| Dose (mg/kg) | Mechanical Hyperalgesia | Thermal Hyperalgesia |

|---|---|---|

| 10 | Significant effect | Not significant |

| 30 | Significant effect | Significant effect |

| 100 | Significant effect | Significant effect |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties. In an adjuvant-induced arthritis model, it significantly reduced edema and joint deformation while promoting bone reformation and recalcification. Histopathological analyses revealed decreased eosinophil sedimentation rates and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated groups .

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Eosinophil Sedimentation Rate (ESR) | Elevated | Decreased |

| White Blood Cell Count (WBC) | Elevated | Decreased |

| IL-6 Levels | Elevated | Decreased |

| TNF-alpha Levels | Elevated | Decreased |

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness has been attributed to the disruption of microbial cell membranes, leading to cell death .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects. In behavioral tests assessing learning and memory, this compound improved performance compared to control groups, suggesting potential benefits in cognitive function. This was evidenced by increased exploration and recognition indices in the Novel Object Recognition (NOR) test .

Cytochrome P450 Enzyme Interaction

Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it induces CYP 1A2 significantly at both low (77.20%) and high doses (81.60%). However, it displayed no significant induction or inhibition on CYP 2B1/2B2 enzymes . This finding is crucial for understanding potential drug interactions and metabolic pathways influenced by this compound.

Table 3: Cytochrome P450 Induction by this compound

| Enzyme | Low Dose Induction (%) | High Dose Induction (%) |

|---|---|---|

| CYP 1A1 | 118 | 106.9 |

| CYP 1A2 | 77.20 | 81.60 |

| CYP 2B1/2B2 | Not significant | Not significant |

Propriétés

IUPAC Name |

15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBQBBLJTDSVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6619-97-2 | |

| Record name | 15-(Acetyloxy)kaur-16-en-18-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006619972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.